4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
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Description
4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a compound that has been studied for its diverse applications in chemistry and pharmaceuticals. It serves as a versatile intermediate in synthesizing various biologically active compounds.
Synthesis Analysis
The synthesis of this compound involves industrially scalable methods and has been explored in different contexts. For example, Shetty et al. (2016) described its synthesis and characterized the compound using techniques like LC-MS, 1H NMR, and IR. Another study by Dobiáš et al. (2017) discussed a switchable regioselective synthesis of the compound from o-phenylenediamines and aroylpyruvates, revealing the complexity and adaptability of its synthesis methods (Shetty et al., 2016)(Dobiáš et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has been elucidated through various studies. Shetty et al. (2016) performed crystal structure analysis, indicating that the compound crystallizes in the monoclinic class with specific cell parameters and space group, highlighting its structural complexity (Shetty et al., 2016).
Chemical Reactions and Properties
Research on this compound's chemical reactions and properties indicates a broad range of potential applications and reactivities. The compound can participate in various chemical reactions, forming diverse derivatives with potential biological activities, as indicated in studies by Shaabani et al. (2008) and Tucker et al. (1994) (Shaabani et al., 2008)(Tucker et al., 1994).
Physical Properties Analysis
Studies on the physical properties of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, such as solubility, melting point, and stability, are essential for its practical applications in various fields. However, specific details on these properties are not directly available in the cited studies and would require further exploration.
Chemical Properties Analysis
The chemical properties of this compound, like reactivity with different agents, stability under various conditions, and its behavior in different chemical environments, are crucial for its application in synthetic chemistry and drug development. The research by Shetty et al. (2016) provides some insights into its chemical behavior, particularly in the context of its synthesis and characterization (Shetty et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-cyclopropyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-7-13(8-5-6-8)10-4-2-1-3-9(10)12-11/h1-4,8H,5-7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTXAJAEEUNYJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611924 |
Source
|
Record name | 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
115618-81-0 |
Source
|
Record name | 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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